tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate
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Overview
Description
tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate: is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound, which is then subjected to cyclization using reagents like hydroxylamine and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-4H-pyrrolo[2,3-d]pyrimidin-5-ylcarbamate: Another heterocyclic compound with similar structural features.
tert-Butyl 3-ethyl 3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-3,5-dicarboxylate: A related compound with different substituents.
Uniqueness
tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-12-8(6)11/h4-5H2,1-3H3,(H2,11,12) |
InChI Key |
WTPJSEMCYIDRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)ON=C2N |
Origin of Product |
United States |
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